

BPH-1358 Mesylate: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest		
Compound Name:	BPH-1358 mesylate	
Cat. No.:	B11934327	Get Quote

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Abstract

BPH-1358, a potent inhibitor of farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), has emerged as a promising antibacterial agent. This technical guide provides an in-depth overview of the synthesis and characterization of its mesylate salt, BPH-1358 mesylate. Detailed experimental protocols for its preparation and analytical characterization are presented, supported by tabulated data and visual diagrams to facilitate comprehension and replication by researchers in the field of drug discovery and development.

Introduction

BPH-1358 is a novel small molecule that has demonstrated significant inhibitory activity against both human farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), with IC50 values of 1.8 μM and 110 nM, respectively.[1][2] Its potent antibacterial properties, particularly against Staphylococcus aureus (MIC ~250 ng/mL), underscore its potential as a lead compound for the development of new anti-infective therapies.[1][2] This guide focuses on the synthesis of the BPH-1358 free base and its subsequent conversion to the more stable and water-soluble mesylate salt, along with a comprehensive characterization profile.

Synthesis of BPH-1358 Mesylate



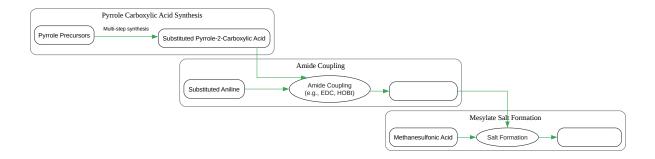
The synthesis of **BPH-1358 mesylate** is a multi-step process that begins with the construction of the core pyrrole scaffold, followed by amide coupling and subsequent salt formation. The general synthetic approach is based on established methods for the preparation of N-aryl-pyrrole-2-carboxamides.

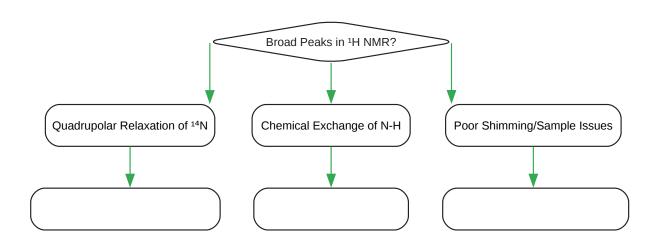
Synthesis of BPH-1358 Free Base

The synthesis of the BPH-1358 free base involves the coupling of a substituted pyrrole-2-carboxylic acid with an appropriate aniline derivative. While the specific details for BPH-1358's synthesis are proprietary and not fully disclosed in the public domain, a general and analogous procedure can be outlined based on the synthesis of similar N-aryl-pyrrole-2-carboxamides.[3]

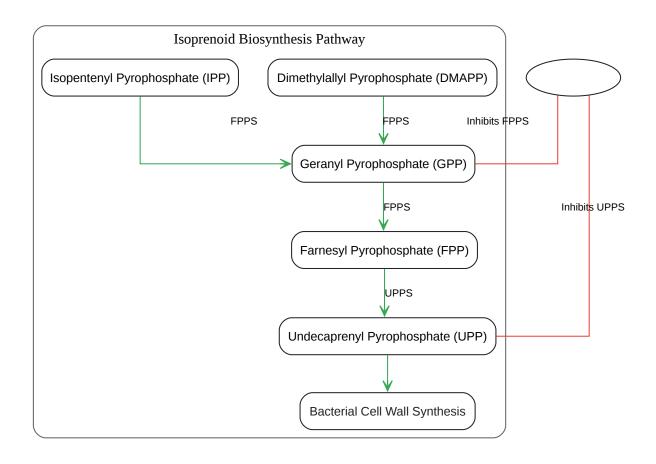
General Synthetic Pathway for N-Aryl-Pyrrole-2-Carboxamide Core











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